molecular formula C12H22ClN3O2 B6210247 N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide CAS No. 900640-81-5

N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide

Cat. No.: B6210247
CAS No.: 900640-81-5
M. Wt: 275.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chloroacetyl group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require temperature control to optimize yield and purity .

Industrial Production Methods

While specific industrial production methods for N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to ensure the compound’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloroacetyl group can yield a variety of substituted piperazine derivatives, while hydrolysis of the amide bond produces carboxylic acids and amines .

Scientific Research Applications

N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function. Additionally, the piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications .

Properties

CAS No.

900640-81-5

Molecular Formula

C12H22ClN3O2

Molecular Weight

275.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.